molecular formula C17H22IN3O2 B1445204 tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate CAS No. 1383705-90-5

tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1445204
CAS No.: 1383705-90-5
M. Wt: 427.28 g/mol
InChI Key: LISCSPNMJQRWKL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This compound features a piperidine ring, an indazole moiety, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Piperidine Ring Formation: The piperidine ring can be constructed through a nucleophilic substitution reaction involving piperidine and a suitable leaving group.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Iodination: Iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized indazole derivatives with modified electronic properties.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.

    Chemical Biology: Employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indazole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodine atom and piperidine ring contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.

    Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Contains a benzimidazole ring instead of an indazole ring.

Uniqueness

Tert-butyl 4-(3-iodo-1H-indazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which can be utilized for further functionalization and derivatization. The combination of the indazole ring and piperidine ring provides a versatile scaffold for the development of novel compounds with diverse biological activities.

Properties

IUPAC Name

tert-butyl 4-(3-iodo-2H-indazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)12-4-5-14-13(10-12)15(18)20-19-14/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISCSPNMJQRWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(NN=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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